Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC17195822
Molecular Formula: C9H7IN2O2
Molecular Weight: 302.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7IN2O2 |
|---|---|
| Molecular Weight | 302.07 g/mol |
| IUPAC Name | methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H7IN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3 |
| Standard InChI Key | DCPBOQAXJQXDAI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN=C2N1C=C(C=C2)I |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate belongs to the imidazo[1,2-a]pyridine family, a class of nitrogen-containing bicyclic heterocycles. Its molecular structure combines a pyridine ring fused with an imidazole ring, with substitutions at key positions influencing reactivity and biological activity. The iodine atom at position 6 enhances electrophilic aromatic substitution potential, while the methyl ester at position 3 provides a handle for further functionalization .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇IN₂O₂ |
| Molecular Weight | 302.07 g/mol |
| IUPAC Name | Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate |
| CAS Number | 76849603 |
| Canonical SMILES | COC(=O)C1=CN=C2N1C=C(C=C2)I |
| XLogP3 | 2.36 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
The compound’s planar structure and conjugated π-system contribute to its stability and ability to interact with biological targets, such as enzymes and receptors. Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating moderate polarity conducive to solubility in organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile .
Synthesis and Optimization Strategies
Two-Step Iodination-Esterification Protocol
The synthesis of methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate typically involves a sequential iodination and esterification process. A validated route begins with the iodination of imidazo[1,2-a]pyridine derivatives using N-iodosuccinimide (NIS) in acetonitrile, followed by esterification with methyl chloroformate under basic conditions .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | NIS, CH₃CN, 25°C, 12 h | 78% | Selective iodination at C6 |
| 2 | Methyl chloroformate, K₂CO₃, DMF, 0°C → RT | 85% | Esterification without ring opening |
Alternative approaches employ palladium-catalyzed cross-coupling reactions to introduce the iodine atom, though these methods often require stringent anhydrous conditions and exhibit lower yields (~65%) compared to direct iodination. Recent advances in flow chemistry have reduced reaction times from 12 hours to 2 hours while maintaining yields above 70%, demonstrating scalability potential .
Biomedical Applications and Mechanistic Insights
Anticancer Activity via Kinase Inhibition
Derivatives of methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate exhibit pronounced cytotoxicity against non-small cell lung cancer (NSCLC) cell lines (IC₅₀ = 1.2–4.8 μM). Mechanistic studies attribute this activity to inhibition of cyclin-dependent kinase 9 (CDK9), a regulator of transcriptional elongation. The iodine atom facilitates halogen bonding with the kinase’s hinge region, while the ester group modulates membrane permeability .
Table 3: Cytotoxicity Profiling
| Cell Line | IC₅₀ (μM) | Target Kinase | Selectivity Index (vs. CDK2) |
|---|---|---|---|
| A549 (NSCLC) | 2.3 ± 0.4 | CDK9 | 12.7 |
| HCT116 (Colon) | 4.1 ± 0.6 | CDK9 | 9.8 |
| MCF7 (Breast) | 5.6 ± 1.2 | CDK9 | 6.5 |
Related Compounds and Derivative Chemistry
3-Iodoimidazo[1,2-a]Pyridine-6-Carboxylic Acid
This derivative (C₈H₅IN₂O₂, MW 288.04 g/mol) replaces the methyl ester with a carboxylic acid group, enabling conjugation to nanoparticles or peptides. Its increased polarity (LogP = 1.8) improves aqueous solubility, making it suitable for drug delivery systems .
Ethyl 6-Iodoimidazo[1,2-a]Pyridine-2-Carboxylate
Future Directions and Challenges
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Prodrug Development: Conversion of the methyl ester to a tert-butyl or pivaloyloxymethyl group may enhance oral bioavailability.
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Targeted Delivery: Conjugation to antibody-drug conjugates (ADCs) could improve tumor specificity while reducing off-target effects.
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Synthetic Automation: Implementing machine learning-guided reaction optimization may address current yield limitations in large-scale synthesis.
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